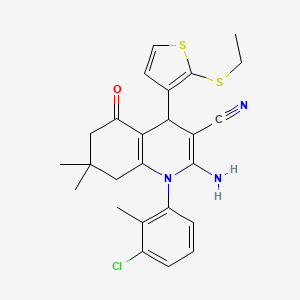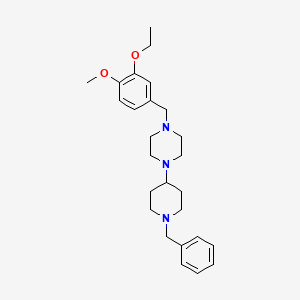![molecular formula C27H36N4O4 B11641603 Isopropyl N-(5-{3-[4-(2-hydroxyethyl)piperazino]propanoyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate](/img/structure/B11641603.png)
Isopropyl N-(5-{3-[4-(2-hydroxyethyl)piperazino]propanoyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl N-(5-{3-[4-(2-hydroxyethyl)piperazino]propanoyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate is a complex organic compound with a molecular formula of C27H36N4O4. This compound is characterized by its intricate structure, which includes a piperazine ring, a dibenzoazepine core, and a carbamate group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl N-(5-{3-[4-(2-hydroxyethyl)piperazino]propanoyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate involves multiple steps, starting with the preparation of the dibenzoazepine core. This core is typically synthesized through a series of condensation reactions involving aromatic amines and aldehydes. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the hydroxyethyl group. The final step involves the formation of the carbamate group through the reaction of isopropyl chloroformate with the amine group on the piperazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl N-(5-{3-[4-(2-hydroxyethyl)piperazino]propanoyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the dibenzoazepine core can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced derivatives with alcohol groups, and substituted derivatives with various functional groups attached to the piperazine ring.
Wissenschaftliche Forschungsanwendungen
Isopropyl N-(5-{3-[4-(2-hydroxyethyl)piperazino]propanoyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of Isopropyl N-(5-{3-[4-(2-hydroxyethyl)piperazino]propanoyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity and function. The pathways involved include signal transduction pathways and metabolic pathways, which are modulated by the compound’s binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl N-(5-{3-[4-(2-hydroxyethyl)piperazino]propanoyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate dihydrochloride hydrate: A hydrated form of the compound with similar properties.
2-isopropyl-N,2,3-trimethylbutyramide: Another compound with a similar isopropyl group but different core structure.
Uniqueness
This compound is unique due to its combination of a dibenzoazepine core, a piperazine ring, and a carbamate group. This unique structure imparts specific chemical properties and biological activities that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C27H36N4O4 |
|---|---|
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
propan-2-yl N-[11-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C27H36N4O4/c1-20(2)35-27(34)28-23-10-9-22-8-7-21-5-3-4-6-24(21)31(25(22)19-23)26(33)11-12-29-13-15-30(16-14-29)17-18-32/h3-6,9-10,19-20,32H,7-8,11-18H2,1-2H3,(H,28,34) |
InChI-Schlüssel |
VKNYFWBIFNWUSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CCN4CCN(CC4)CCO)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6Z)-6-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641533.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11641540.png)
![N-[2-(4-Methoxy-phenyl)-ethyl]-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide](/img/structure/B11641546.png)
![Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11641553.png)
![3-Cyclohexyl-2-(prop-2-EN-1-ylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11641554.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11641561.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11641564.png)
![6-Amino-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11641572.png)
![N-(2,5-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B11641577.png)
![Ethyl 6-chloro-4-[(3-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11641578.png)
![(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid ethyl ester](/img/structure/B11641588.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11641601.png)
